molecular formula C11H15N3O2 B1531991 1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid CAS No. 2097973-49-2

1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid

Cat. No.: B1531991
CAS No.: 2097973-49-2
M. Wt: 221.26 g/mol
InChI Key: KRRXUBQBPMXBFD-UHFFFAOYSA-N
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Description

1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates two privileged structures in pharmaceutical development: the piperidine ring and the aminopyridine moiety. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The aminopyridine component is known for its role in biologically active compounds, often contributing to target binding through hydrogen bond interactions . The carboxylic acid functional group at the 3-position of the piperidine ring offers a versatile handle for further synthetic modification, allowing researchers to create amide bonds or esters to conjugate this scaffold with other molecular entities. The 4-aminopyridin-2-yl group attached to the piperidine nitrogen is a key structural feature that can be explored for hydrogen bonding and π-π stacking interactions with biological targets. While the specific biological activity of this exact compound requires experimental determination, molecules featuring piperidine and aminopyridine subunits have demonstrated a wide range of pharmacological applications, serving as inhibitors for various enzymes or as potassium channel blockers . This makes 1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid a valuable building block for constructing potential drug candidates, protease inhibitors, and chemical probes. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(4-aminopyridin-2-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-9-3-4-13-10(6-9)14-5-1-2-8(7-14)11(15)16/h3-4,6,8H,1-2,5,7H2,(H2,12,13)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRXUBQBPMXBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC(=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Features:

  • Reactants: 2-aminopyridine and piperazine-1-tert-butyl formate (a protected form of piperidine carboxylic acid)
  • Catalyst: Acridine salt photocatalyst (high catalytic efficiency, low loading 0.05-0.50 molar ratio relative to 2-aminopyridine)
  • Oxidant: 2,2,6,6-tetramethylpiperidine-N-oxide
  • Solvent: Anhydrous dichloroethane
  • Light Source: Visible light (wavelength 380 nm to 750 nm), typically blue LED irradiation for ~10 hours
  • Atmosphere: Oxygen environment (reaction vessel purged with oxygen)
  • Yield: Approximately 95% isolated yield of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (a protected intermediate)

Reaction Scheme Summary:

  • The acridine salt photocatalyst promotes a condensation reaction between the amino group of 2-aminopyridine and the piperidine carboxylate ester under visible light.
  • This method avoids heavy metal catalysts and hazardous hydrogen gas, making it safer and more environmentally friendly.
  • The reaction is a one-step process, shortening the synthetic route and reducing byproducts compared to traditional multi-step methods.
Parameter Details
Starting materials 2-Aminopyridine, piperazine-1-tert-butyl formate
Photocatalyst Acridine salt (0.1 eq relative to substrate)
Oxidant 2,2,6,6-Tetramethylpiperidine-N-oxide (0.5 eq)
Solvent Anhydrous dichloroethane
Light source Blue LED, 380-750 nm wavelength
Reaction time 10 hours
Atmosphere Oxygen purged
Yield 95%

This method is described in detail in a Chinese patent (CN108558792B) and represents a significant improvement in terms of safety, cost, and environmental impact for preparing pyridinyl-piperidine carboxylic acid derivatives.

Comparative Analysis of Preparation Methods

Aspect Photocatalytic One-Step Method Classical Multi-Step Synthesis
Number of Steps One-step condensation Multiple steps (Curtius rearrangement, coupling)
Catalyst Acridine salt (organic photocatalyst) Metal catalysts (Pd, LiAlH4, borane)
Reaction Conditions Visible light irradiation, oxygen atmosphere Thermal reactions, inert atmosphere
Environmental Impact Low (no heavy metals, no hydrogen gas) Higher (metal catalysts, hazardous reagents)
Yield High (~95%) Moderate (varies with step, cumulative yield lower)
Safety High (mild conditions, no explosive gases) Moderate to low (hazardous reagents and conditions)
Cost Low (simple reagents, no precious metals) Higher (metal catalysts, multiple reagents)

Research Findings and Notes

  • The photocatalytic method using acridine salt is a recent innovation that significantly improves the synthesis of aminopyridinyl-piperidine carboxylates by reducing steps and environmental hazards.
  • The use of visible light as an energy source aligns with green chemistry principles.
  • The classical methods provide flexibility for structural modifications but at the cost of longer synthesis and more complex purification.
  • Optimization of photocatalyst loading and reaction time can further improve efficiency and scalability.
  • Future research may explore direct synthesis of the free acid form from protected intermediates or alternative photocatalysts for enhanced selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The aminopyridine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Neurological Disorders :
    • The compound has been investigated for its potential role as a therapeutic agent in treating neurological disorders such as multiple sclerosis and amyotrophic lateral sclerosis (ALS). Its ability to modulate ion channels may contribute to neuroprotective effects, making it a candidate for further pharmacological studies .
  • Antidepressant Activity :
    • Research indicates that derivatives of this compound may exhibit antidepressant-like effects in animal models. This is particularly relevant in the context of developing new treatments for depression that target specific neurotransmitter systems .
  • Anticancer Properties :
    • Preliminary studies suggest that 1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid may possess anticancer properties, potentially inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to explore these effects in various cancer cell lines .

Neuroscience Research

  • Ion Channel Modulation :
    • The compound's structure suggests it may interact with voltage-gated ion channels, particularly those involved in neuronal excitability. This interaction could provide insights into synaptic transmission and plasticity, critical areas of study in neuroscience .
  • Behavioral Studies :
    • In behavioral assays, this compound has been used to assess its effects on learning and memory in rodent models. Investigating its impact on cognitive functions could lead to advancements in understanding memory-related disorders .

Biochemical Assays

  • Research Tool :
    • As a research chemical, 1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid serves as a valuable tool in biochemical assays aimed at exploring cellular mechanisms and signaling pathways. Its specificity allows researchers to dissect complex biological processes .
  • Drug Development :
    • The compound can be utilized in the early stages of drug development to screen for biological activity against specific targets, aiding in the identification of lead compounds for further optimization .

Case Studies

Study FocusFindingsReference
Neurological DisordersPotential neuroprotective effects; modulation of ion channels
Antidepressant ActivityExhibited antidepressant-like effects in rodent models
Anticancer PropertiesInhibition of tumor growth; induction of apoptosis
Behavioral StudiesEffects on learning and memory observed

Mechanism of Action

The mechanism of action of 1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The aminopyridine group can interact with various enzymes or receptors, modulating their activity. This compound may also influence cellular pathways involved in signal transduction, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Heterocyclic Substituent Variations

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid
  • Structure : Pyrazine (a six-membered ring with two nitrogen atoms) replaces pyridine. The 6-methyl group adds hydrophobicity.
  • Molecular Formula : C₁₁H₁₅N₃O₂ (identical to the target compound).
  • Properties : Melting point (mp) 185–186.5°C, indicating high crystallinity. The pyrazine ring’s electron-deficient nature may reduce solubility compared to pyridine derivatives .
  • Applications : Used as a reagent in organic synthesis, with pricing reflecting high purity (JPY 70,200/g for 97% purity) .
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride
  • Structure : Pyrimidine (two nitrogen atoms at positions 1 and 3) substitutes pyridine. The hydrochloride salt enhances aqueous solubility.
  • Molecular Formula : C₁₀H₁₃N₃O₂·HCl.
  • Properties : The pyrimidine ring’s hydrogen-bonding capacity may improve receptor binding. The hydrochloride form is commonly used to improve bioavailability in drug formulations .
1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid
  • Structure : Chloro and methyl groups on pyrimidine introduce steric and electronic effects.
  • Molecular Formula : C₁₁H₁₅ClN₃O₂.
  • Properties : Halogenation (Cl) increases metabolic stability, while the methyl group enhances lipophilicity. This derivative is marketed as a pharmaceutical intermediate .

Carboxylic Acid Positional Isomers

1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid
  • Structure : Carboxylic acid at position 4 instead of 3.
  • Molecular Formula : C₁₁H₁₅N₃O₂.
  • Properties : Lower melting point (mp 151–152°C) compared to the 3-carboxylic acid isomer (mp 185–186.5°C), suggesting differences in crystal packing .
1-(Pyridin-2-yl)piperidine-4-carboxylic acid derivatives
  • Examples : 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid (CAS 799283-92-4).
  • Properties : Positional isomerism affects steric interactions in binding pockets. The 4-carboxylic acid derivatives may exhibit altered pharmacokinetics due to conformational flexibility .

Functional Group Modifications

1-(4-Bromobenzenesulfonyl)piperidine-3-carboxylic acid
  • Structure : A bulky bromobenzenesulfonyl group replaces the pyridinyl moiety.
  • Molecular Formula : C₈H₁₁ClN₂O₂.
  • Properties : The sulfonyl group’s electron-withdrawing nature increases acidity (pKa ~1-2) and may enhance protein binding via sulfonamide interactions .
1-(4-Aminophenyl)piperidine-3-carboxylic acid
  • Structure: Phenyl ring replaces pyridine, with an amino group at position 4.
  • Molecular Formula : C₁₂H₁₆N₂O₂.

Complex Heterocyclic Systems

1-(6-Chloro-4-phenylquinolin-2-yl)piperidine-3-carboxylic acid
  • Structure: Quinoline (fused benzene-pyridine) with chloro and phenyl substituents.
  • Molecular Formula : C₂₂H₂₀ClN₂O₂.
  • Properties : The extended aromatic system enhances π-π stacking and lipophilicity, suitable for targeting hydrophobic enzyme pockets (e.g., FABP4/5 inhibitors) .
1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid
  • Structure : Fused imidazole-pyridine system attached via a methylene bridge.
  • Molecular Formula : C₁₄H₁₇N₃O₂.
  • Properties : The imidazole ring introduces basicity (pKa ~6-7), enabling pH-dependent solubility and metal coordination .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituent Features
1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid C₁₁H₁₅N₃O₂ 221.25 Not reported 4-Aminopyridine, 3-carboxylic acid
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid C₁₁H₁₅N₃O₂ 221.25 185–186.5 Pyrazine, methyl group
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride C₁₀H₁₃N₃O₂·HCl 243.70 Not reported Pyrimidine, hydrochloride salt
1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid C₁₁H₁₅ClN₃O₂ 256.71 Not reported Chloro, methylpyrimidine
1-(6-Chloro-4-phenylquinolin-2-yl)piperidine-3-carboxylic acid C₂₂H₂₀ClN₂O₂ 385.86 Not reported Quinoline, chloro, phenyl

Research Findings and Trends

  • Electronic Effects: Pyridine and pyrimidine derivatives exhibit higher solubility than phenyl or quinoline analogues due to nitrogen-mediated hydrogen bonding .
  • Steric Influence : Bulky substituents (e.g., bromobenzenesulfonyl) reduce enzymatic metabolism but may hinder target binding .
  • Positional Isomerism : 3-carboxylic acid isomers generally show higher melting points and crystallinity than 4-carboxylic acid counterparts, impacting formulation stability .

Biological Activity

1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.

1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid exhibits various biological activities primarily through its interaction with neurotransmitter receptors and enzymes.

NMDA Receptor Antagonism

One of the prominent mechanisms involves its role as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are critical in synaptic plasticity and memory function, and their dysregulation is linked to neurodegenerative diseases. Research indicates that derivatives similar to 1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid can effectively displace radiolabeled ligands from NMDA receptors, demonstrating significant antagonistic properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including 1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid. The compound has shown activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness similar to established antibiotics. For instance, compounds with similar structures demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition capabilities, particularly against acetylcholinesterase (AChE). Inhibition of AChE is crucial for treating conditions like Alzheimer's disease, as it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of piperidine derivatives in models of cerebral ischemia. The results indicated that compounds like 1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid could reduce neuronal damage significantly when administered prior to ischemic events. The protective mechanism was attributed to the antagonism at NMDA receptors, which mitigates excitotoxicity during ischemic episodes .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, various piperidine derivatives were synthesized and tested against a panel of pathogens. The findings revealed that those with structural similarities to 1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid exhibited potent antibacterial effects, particularly against Gram-positive bacteria .

Comparative Analysis

Activity Compound MIC (mg/mL) Mechanism
Antimicrobial1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid0.0039 - 0.025Disruption of bacterial cell wall
NMDA Receptor AntagonismSimilar piperidine derivativesIC50 ~ 95 nMCompetitive inhibition at NMDA site
AChE InhibitionPiperidine derivativesNot specifiedPrevents acetylcholine breakdown

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid, and how can intermediates be characterized?

  • Methodology :

  • Route 1 : Condensation of aromatic acid chlorides with aminopyridine derivatives, followed by cyclization to form the piperidine ring. This method is analogous to the synthesis of 4-phenylpiperidine-3-carboxylic acid derivatives, where tert-butoxycarbonyl (Boc) protection is used to stabilize intermediates .
  • Route 2 : Asymmetric synthesis using chiral catalysts to control stereochemistry, as demonstrated in the synthesis of (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid .
  • Characterization : Use IR spectroscopy to confirm carbonyl and carboxylic acid groups (peaks ~1700 cm⁻¹) and ¹H/¹³C NMR to resolve piperidine ring protons (δ 1.5–3.5 ppm) and aromatic pyridine signals (δ 7.0–8.5 ppm) .

Q. What safety protocols should be followed when handling 1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid in the lab?

  • Critical Measures :

  • Eye/Skin Exposure : Flush eyes with water for 15 minutes; wash skin with soap and water immediately. Remove contaminated clothing .
  • Ingestion : Rinse mouth with water (if conscious) and seek medical attention. Provide SDS to physicians .
  • General Precautions : Use fume hoods and PPE (gloves, lab coats), as toxicological data for similar piperidine derivatives are incomplete .

Q. How can researchers validate the purity of this compound, and what analytical techniques are most effective?

  • Validation Workflow :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~250–310 g/mol, depending on substituents) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid?

  • Strategy :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .
  • Machine Learning : Train models on existing reaction data (e.g., solvent effects, catalysts) to predict optimal conditions (temperature, pH) for yield improvement .

Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar piperidine-carboxylic acid derivatives?

  • Resolution Framework :

  • Comparative SAR Studies : Analyze bioactivity data for analogs (e.g., 1-[3-([1,1'-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid) to identify critical functional groups. For example, biphenyl moieties enhance anticancer activity, while the piperidine ring improves solubility .
  • Target Profiling : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for suspected targets (e.g., kinases or GPCRs) .

Q. How do stereochemical variations in the piperidine ring affect the compound’s pharmacological properties?

  • Methodology :

  • Stereoselective Synthesis : Prepare enantiomers (e.g., (3R,4R) vs. (3S,4S)) via chiral auxiliaries or asymmetric hydrogenation .
  • In Vitro Assays : Compare IC₅₀ values in cell-based models (e.g., cancer cell lines) to correlate stereochemistry with potency. For example, (3R,4R)-configured analogs showed 10x higher activity in a 2022 kinase inhibition study .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid
Reactant of Route 2
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1-(4-Aminopyridin-2-yl)piperidine-3-carboxylic acid

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